molecular formula C16H14F3N5O B589174 (2R,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyriMidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol CAS No. 137330-52-0

(2R,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyriMidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

Cat. No. B589174
M. Wt: 349.317
InChI Key: BCEHBSKCWLPMDN-QLJPJBMISA-N
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Description

The compound “(2R,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyriMidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol” is commonly known as Voriconazole . It is a triazole antifungal medication used to treat various fungal infections, including invasive candidiasis, invasive aspergillosis, and emerging fungal infections . This compound is also found in Aspergillus fumigatus .


Synthesis Analysis

The synthesis of Voriconazole involves an industrially viable and improved process . Unfortunately, the specific details of the synthesis process are not provided in the search results.


Molecular Structure Analysis

The molecular formula of Voriconazole is C16H14F3N5O . The InChI representation of the molecule is InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16-/m1/s1 . The canonical SMILES representation is CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O .


Physical And Chemical Properties Analysis

Voriconazole has a molecular weight of 349.31 g/mol . The XLogP3 value, which is a measure of the compound’s lipophilicity, is 0.4 . Unfortunately, the search results do not provide further information about the physical and chemical properties of Voriconazole.

Scientific Research Applications

Synthesis and Production

Voriconazole, chemically known as (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, is synthesized through a series of chemical reactions. The process involves setting the relative stereochemistry in the addition of a 4-(1-metalloethyl)-5-fluoropyrimidine derivative to 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone. The synthesis route has undergone evolution, with newer, more efficient methods being developed over time (Butters et al., 2001).

Chiral Stability and Pharmaceutical Formulation

The stability and chiral properties of voriconazole in pharmaceutical formulations, particularly in ophthalmic solutions, are crucial for its efficacy. A liquid chromatographic method was developed to evaluate its chiral stability, highlighting the importance of maintaining the integrity of the compound in pharmaceutical preparations (Servais et al., 2014).

Enhancement of Physicochemical Properties

Research has been conducted on creating cocrystals and salts of voriconazole to improve its solubility and other physicochemical properties. This is particularly relevant for BCS class II drugs like voriconazole, where solubility enhancements can significantly impact their therapeutic effectiveness (Kumar et al., 2014).

Antifungal Activity and Novel Derivatives

Voriconazole's primary application is as an antifungal agent. Studies have explored its activity against various fungal cultures, and efforts have been made to develop novel derivatives to enhance this activity. For instance, novel indazole-linked triazoles based on voriconazole's structure have shown significant antifungal activity (Park et al., 2007).

Antimicrobial Properties of Complexes

The antimicrobial activity of voriconazole is further explored through its complexation with metals. Zinc complexes of voriconazole, for example, have shown potent activity against various Aspergillus and Candida species, surpassing the activity of voriconazole alone (Zhao et al., 2017).

properties

IUPAC Name

(2R,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEHBSKCWLPMDN-QLJPJBMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC=NC=C1F)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654662, DTXSID10861341
Record name (2R,3R)-2-(2,4-Difluorophenyl)-3-(5-fluoro-4-pyrimidinyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (alphaR,betaR)-alpha-(2,4-Difluorophenyl)-5-fluoro-beta-methyl-alpha-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10861341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyriMidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

CAS RN

137330-52-0, 239807-03-5
Record name (2R,3R)-2-(2,4-Difluorophenyl)-3-(5-fluoro-4-pyrimidinyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (alphaR,betaR)-alpha-(2,4-Difluorophenyl)-5-fluoro-beta-methyl-alpha-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10861341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyriMidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
Reactant of Route 2
(2R,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyriMidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
Reactant of Route 3
Reactant of Route 3
(2R,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyriMidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
Reactant of Route 4
Reactant of Route 4
(2R,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyriMidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
Reactant of Route 5
(2R,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyriMidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
Reactant of Route 6
Reactant of Route 6
(2R,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyriMidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

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